molecular formula C13H12O5 B13929141 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13929141
M. Wt: 248.23 g/mol
InChI Key: JUYSVOCIBUIXMJ-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid is an organic compound with a complex structure that includes a naphthalene ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by oxidation and carboxylation reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. Industrial methods often employ advanced techniques such as high-pressure liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.

Scientific Research Applications

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit comparable biological activities.

    Hydroxycinnamic acids: Known for their antioxidant properties, these compounds also have hydroxy and methoxy groups.

    Naphthoquinones: These compounds are structurally related and have similar redox properties.

Uniqueness: 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-10-4-3-7-5-8(13(15)16)6-9(14)11(7)12(10)18-2/h3-6,14H,1-2H3,(H,15,16)

InChI Key

JUYSVOCIBUIXMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C(C=C2C=C1)C(=O)O)O)OC

Origin of Product

United States

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